2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one
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Description
2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one, also known as DMTE, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMTE is a thiazole-based compound that is used as a reagent in organic synthesis, as well as a potential drug candidate for various diseases.
Scientific Research Applications
Synthesis and Antiviral Activity
The compound 2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one, and related molecules, have been explored for their potential in synthesizing novel therapeutic agents. One study focused on synthesizing thiadiazole-based molecules containing the 1,2,3-triazole moiety as potential inhibitors against COVID-19 main protease. This research highlights the compound's utility in generating new chemical entities with potential antiviral activity, especially against the coronavirus, showcasing its role in addressing global health crises (Rashdan et al., 2021).
Hydrogen-Bonding and Luminescent Properties
In another application, derivatives similar to 2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one have been used to study hydrogen-bonding interactions within luminescent quinoline-triazoles. These compounds exhibited significant thermal stability and blue-green emissive properties in solution, making them interesting for materials science, particularly in developing new luminescent materials (Bai et al., 2017).
Catalyst Development
A notable application includes the encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, serving as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research demonstrates the compound's potential in catalysis, highlighting its relevance in synthetic chemistry and industrial processes (Ghorbanloo & Maleki Alamooti, 2017).
Modified Carbohydrates Synthesis
Furthermore, 2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one related compounds have been utilized in the synthesis of modified carbohydrates, showcasing the compound's versatility in organic synthesis. This approach provides a pathway to partly modified carbohydrates, which are of significant interest in medicinal chemistry and drug development (Valdersnes et al., 2012).
properties
IUPAC Name |
2,2-diethoxy-1-(4-methyl-1,3-thiazol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-4-13-10(14-5-2)8(12)9-11-7(3)6-15-9/h6,10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKYWCGAXFFEDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C1=NC(=CS1)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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